Butyllithium

Catalog No.
S566451
CAS No.
109-72-8
M.F
C4H9Li
M. Wt
64.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyllithium

CAS Number

109-72-8

Product Name

Butyllithium

IUPAC Name

lithium;butane

Molecular Formula

C4H9Li

Molecular Weight

64.1 g/mol

InChI

InChI=1S/C4H9.Li/c1-3-4-2;/h1,3-4H2,2H3;/q-1;+1

InChI Key

DLEDOFVPSDKWEF-UHFFFAOYSA-N

SMILES

[Li+].CCC[CH2-]

Synonyms

bu-Li, butyllithium

Canonical SMILES

[Li+].CCC[CH2-]

Isomeric SMILES

[Li+].CCC[CH2-]

Origin and Significance:

Butyllithium is not naturally occurring. It is synthesized in laboratories for various research applications. Its significance lies in its dual functionality:

  • Strong Base: Due to the highly electronegative character of lithium, n-BuLi acts as a superbase, readily deprotonating a wide range of weak, acidic C-H, O-H, N-H, and P-H bonds in organic molecules. This deprotonation initiates various organic transformations, making n-BuLi a cornerstone in organic synthesis [].
  • Polymerization Initiator: n-BuLi efficiently initiates the polymerization of dienes (molecules with two double bonds) via anionic polymerization. This process is crucial for the production of synthetic rubbers like polybutadiene and styrene-butadiene-styrene (SBS) [].

Molecular Structure Analysis

n-BuLi exists as a tetramer or hexamer in solution, meaning four or six n-BuLi molecules aggregate due to interactions between lithium and the butyl chain carbons. Within the aggregates, lithium atoms are bonded to each other and to the carbon atoms of the butyl groups with partial covalent character []. This unique structure contributes to n-BuLi's strong basicity as the partial positive charge on lithium makes it susceptible to attack by electron-rich species like protons.


Chemical Reactions Analysis

Synthesis:

n-BuLi is typically synthesized by the reaction between n-butyllithium metal and a hydrocarbon solvent, often n-pentane or hexanes, under an inert atmosphere like nitrogen [].

n-BuLi (metal) + n-Butane (solvent) → n-BuLi (solution in n-Butane)

Deprotonation Reactions:

n-BuLi acts as a base by abstracting a proton (H+) from a molecule (HA) to form a new carbanion (C-Li) and the corresponding alkane (BH).

n-BuLi + HA → BH + C-Li (carbanion)

Here are some examples of deprotonation reactions with n-BuLi:

  • Deprotonation of a terminal alkyne (RH) to form an alkynyl lithium (RC≡Li) [].
  • Deprotonation of an alcohol (ROH) to form an alkoxide (RO⁻Li+).

Initiation of Anionic Polymerization:

n-BuLi reacts with dienes to initiate the formation of polymer chains. For example, butadiene can be polymerized using n-BuLi as follows:

n-BuLi + CH₂=CH-CH=CH₂ → CH₃CH₂CH₂CH₂-CH=CH-CH=CH₂-Li+ (propagating polymer chain)

Physical and Chemical Properties

  • Melting Point: -76 °C []
  • Boiling Point: Decomposes at around 80 °C []
  • Solubility: Soluble in organic solvents like n-pentane, hexanes, and diethyl ether. Insoluble in water [].
  • Stability: Highly pyrophoric (ignites spontaneously in air) and reacts violently with water. Requires strict handling under inert atmosphere and anhydrous conditions [].

n-BuLi is a highly hazardous compound due to several factors:

  • Flammability: Pyrophoric and ignites spontaneously in air.
  • Reactivity: Reacts violently with water, releasing flammable hydrogen gas and n-butane.
  • Skin and Eye Corrosivity: Causes severe skin and eye burns upon contact.
  • Toxicity: Exposure to n-BuLi fumes can be toxic, causing respiratory problems.

Due to these hazards, n-BuLi requires specialized training and equipment for safe handling. Researchers must wear appropriate personal protective equipment (PPE) like gloves, goggles, and respirators when working with n-BuLi [].

Strong Base for Deprotonation Reactions

Butyllithium acts as a superbase, meaning it has an exceptionally high pKa (around 50) and readily abstracts protons (H+) from a wide range of weak Brønsted-Lowry acids []. This ability makes it valuable in deprotonation reactions, where it removes a proton from a molecule to generate a carbanion (a negatively charged carbon atom). These carbanions act as nucleophiles, readily attacking other molecules to form new bonds, essential in various organic syntheses [].

For example, butyllithium is used to deprotonate terminal alkynes (compounds with a carbon-carbon triple bond) to generate carbanions, which can then react with various electrophiles (electron-deficient molecules) to form new carbon-carbon bonds []. This reaction is crucial for constructing complex organic molecules and plays a vital role in synthesizing pharmaceuticals, materials, and other products.

Initiator for Anionic Polymerization

Butyllithium excels as an initiator for anionic polymerization, a chain-growth polymerization technique involving negatively charged propagating species []. It readily reacts with dienes (molecules with two double bonds) like butadiene and isoprene, forming carbanions that initiate the polymerization process. These carbanions add to additional monomer units, leading to the formation of long polymer chains [].

This application is crucial in the production of various elastomers (elastic polymers) with valuable properties. For instance, butyllithium is widely used to manufacture polybutadiene, a key component of synthetic rubber used in tires, and styrene-butadiene-styrene (SBS) block copolymers, utilized in adhesives and other applications [].

Synthesis of Organometallic Compounds

Butyllithium serves as a valuable tool for synthesizing other organometallic compounds, which contain carbon-metal bonds. Its strong basicity allows it to deprotonate various organic molecules, generating carbanions that can react with metal halides to form new carbon-metal bonds [].

Physical Description

Liquid

UNII

09W9A6B8ZC

GHS Hazard Statements

Aggregated GHS information provided by 180 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 55 of 180 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 125 of 180 companies with hazard statement code(s):;
H250 (100%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H260 (97.6%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H302 (28.8%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (28.8%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (55.2%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

109-72-8

Wikipedia

N-butyllithium

Use Classification

Fire Hazards -> Flammable - 4th degree, Reactive - 2nd degree

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
Pharmaceutical and medicine manufacturing
Plastic material and resin manufacturing
Rubber product manufacturing
Lithium, butyl-: ACTIVE

Dates

Modify: 2023-08-15
Perez et al. Catalytic asymmetric carbon-carbon bond formation via allylic alkylations with organolithium compounds. Nature Chemistry, doi: 10.1038/nchem.1009, published online 13 March 2011 http://www.nature.com/nchem

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